5-Hydroxy-4-oxopentanal: Mechanistic Origins, Chemical Synthesis, and Biomedical Applications
5-Hydroxy-4-oxopentanal: Mechanistic Origins, Chemical Synthesis, and Biomedical Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern organic chemistry and environmental biochemistry, 5-hydroxy-4-oxopentanal occupies a unique dual role. To atmospheric chemists, it is a critical secondary oxidation product derived from the ozonolysis of human skin lipids (specifically squalene), acting as a precursor to indoor secondary organic aerosols (SOAs)[1]. To synthetic chemists and drug development professionals, it is a highly versatile bifunctional building block. Derived from biomass via the Achmatowicz rearrangement, it serves as a critical intermediate in the synthesis of pentane-1,2,5-triol, which is subsequently polymerized into pH-responsive nanogels for targeted oncological drug delivery (e.g., Doxorubicin)[2].
This whitepaper synthesizes the physicochemical profile, environmental genesis, and de novo synthetic protocols of 5-hydroxy-4-oxopentanal, providing a foundational framework for researchers leveraging this compound in advanced material and biomedical sciences.
Chemical Nomenclature and Physicochemical Profiling
The structural duality of 5-hydroxy-4-oxopentanal—featuring both a terminal aldehyde and an α-hydroxy ketone moiety—renders it highly reactive. The presence of multiple hydrogen bond acceptors and a rotatable carbon backbone allows it to participate readily in cross-linking, condensation, and polymerization reactions.
Quantitative Chemical Data
The following table summarizes the core identifiers and computed physicochemical properties of 5-hydroxy-4-oxopentanal[3].
| Property / Descriptor | Value |
| IUPAC Name | 5-hydroxy-4-oxopentanal |
| Common Synonyms | Pentanal, 5-hydroxy-4-oxo-; 5-OH-4-OPA |
| CAS Registry Number | 31082-85-6 |
| SMILES String | C(CC(=O)CO)C=O |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| Exact Monoisotopic Mass | 116.04734 Da |
| Topological Polar Surface Area (TPSA) | 54.4 Ų |
| Rotatable Bond Count | 4 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Environmental Genesis: The Squalene Ozonolysis Pathway
In indoor environments, human occupants are the primary drivers of localized atmospheric chemistry. Squalene (a 30-carbon triterpene containing six trans-oriented double bonds) constitutes up to 15% of human sebum. Because of its high degree of unsaturation, squalene acts as a dominant sink for ambient ozone (O₃)[4].
The Criegee Mechanism and Secondary Oxidation
When ozone contacts squalene on skin, hair, or settled dust, it undergoes a classic Criegee cycloaddition across the carbon-carbon double bonds, forming a primary ozonide that rapidly decomposes into a carbonyl and a Criegee intermediate[5].
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Primary Oxidation: The initial attack yields primary volatile reaction products (VRPs) such as 6-methyl-5-hepten-2-one (6-MHO) and geranylacetone[1].
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Secondary Oxidation: Because these primary products still contain unsaturated bonds, they undergo successive ozonolysis. The cleavage of 6-MHO or geranylacetone yields 5-hydroxy-4-oxopentanal (5-OH-4-OPA) alongside other dicarbonyls like 4-oxopentanal (4-OPA)[6].
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Aerosolization: Due to its bifunctional nature and lower volatility compared to primary fragments, 5-hydroxy-4-oxopentanal readily condenses to form oligomers, contributing significantly to the mass of indoor Secondary Organic Aerosols (SOAs)[6].
Mechanism of squalene ozonolysis yielding 5-hydroxy-4-oxopentanal and secondary organic aerosols.
De Novo Chemical Synthesis: The Achmatowicz Protocol
While 5-hydroxy-4-oxopentanal is generated spontaneously in the environment, its utility in drug delivery requires scalable, high-purity de novo synthesis. The most efficient, green-chemistry compliant route is the Achmatowicz Rearrangement starting from biomass-derived furfuryl alcohol[2].
Causality in Experimental Design
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Catalyst Selection (TS-1 / H₂O₂): Traditional Achmatowicz rearrangements use stoichiometric N-bromosuccinimide (NBS), which generates toxic halogenated waste. Substituting NBS with a Titanium Silicalite-1 (TS-1) catalyst and hydrogen peroxide ensures a clean oxidative ring expansion, yielding only water as a byproduct[2].
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Selective Hydrogenation (Pd/C): The intermediate, 6-hydroxy-2H-pyran-3(6H)-one, contains an enone system. Palladium on carbon (Pd/C) under a mild H₂ atmosphere selectively reduces the carbon-carbon double bond without over-reducing the carbonyl groups, ensuring the structural integrity of the final 5-hydroxy-4-oxopentanal[2].
Self-Validating Experimental Protocol
Step 1: Oxidative Ring Expansion (Achmatowicz Rearrangement)
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Preparation: Dissolve 20.0 g of furfuryl alcohol in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask. Rationale: Acetonitrile provides a polar aprotic environment that stabilizes the highly reactive peroxy intermediates.
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Catalysis: Add 2.0 g of TS-1 catalyst to the solution, followed by the dropwise addition of 30 mL of 37% H₂O₂ over 30 minutes.
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Reaction: Stir the mixture at 40 °C for 5 hours.
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In-Process QC: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the furfuryl alcohol spot validates the completion of the ring expansion.
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Workup: Filter the mixture to recover the TS-1 catalyst. Concentrate the filtrate under reduced pressure. The intermediate, 6-hydroxy-2H-pyran-3(6H)-one, will isolate as a pale-yellow oil that crystallizes at −20 °C[2].
Step 2: Selective Alkene Hydrogenation
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Preparation: Dissolve 12.59 g (0.11 mol) of the 6-hydroxy-2H-pyran-3(6H)-one intermediate in 275 mL of absolute ethanol.
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Reduction: Add 1.26 g of 10 wt. % Pd/C catalyst. Purge the flask with nitrogen, then introduce a hydrogen atmosphere via a balloon.
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Reaction: Stir vigorously at room temperature (20-25 °C) for 5 hours.
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In-Process QC: Take a 0.5 mL aliquot, filter, and analyze via ¹H-NMR. The disappearance of the vinylic proton signals (typically around δ 6.0-7.0 ppm) validates the successful reduction of the double bond.
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Workup: Filter the reaction mixture through a tight pad of Celite® to safely remove the pyrophoric Pd/C catalyst. Critical Step: Failure to use Celite may result in catalyst bleed, leading to downstream degradation.
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Isolation: Remove the ethanol under reduced pressure to yield 5-hydroxy-4-oxopentanal as a high-purity pale-yellow oil[2].
Step-by-step synthetic workflow of 5-hydroxy-4-oxopentanal via Achmatowicz rearrangement.
Applications in Drug Development: pH-Responsive Nanogels
In the realm of advanced pharmacology, 5-hydroxy-4-oxopentanal is not the final therapeutic agent, but a vital macromolecular precursor.
Synthesis of Pentane-1,2,5-triol
To utilize the carbon backbone for polymer synthesis, 5-hydroxy-4-oxopentanal is subjected to exhaustive reduction. Reacting the compound with Sodium Borohydride (NaBH₄) in methanol at 0 °C reduces both the aldehyde and the ketone, yielding pentane-1,2,5-triol [2].
Nanogel Formulation for Doxorubicin Delivery
The resulting pentane-1,2,5-triol is co-polymerized with naturally derived citric acid via a Steglich esterification (using EDC and DMAP as coupling agents). This forms a highly biocompatible, biodegradable, three-dimensional nanogel network[7].
Mechanism of Action in Oncology:
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Electrostatic Loading: The chemotherapeutic agent Doxorubicin (DOX) contains primary amine groups that form strong electrostatic interactions with the free carboxylic acid groups of the citric acid-triol nanogel, achieving encapsulation efficiencies of ~95%[7].
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Tumor Microenvironment Targeting: The ester bonds formed by the pentane-1,2,5-triol backbone are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic microenvironment of tumor tissues (pH ~5.0). This triggers a bi-phasic, localized release of DOX, minimizing systemic cardiotoxicity while maximizing antineoplastic efficacy[2].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Functional Nanogel from Natural Substances for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Reactions and Products of Squalene and Ozone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. researchgate.net [researchgate.net]
